2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride
Description
Chemical Structure: 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride (CAS: 1185316-16-8) is a nicotinonitrile derivative featuring a piperidine ring linked via a methylene bridge to the amino group at the C2 position of the pyridine core. The hydrochloride salt enhances its solubility and stability. Its molecular formula is C₁₁H₁₅ClN₄, with a molecular weight of 238.72 g/mol .
Biological Relevance: Nicotinonitrile derivatives are recognized for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The piperidine moiety in this compound may enhance blood-brain barrier penetration and receptor binding affinity, making it a candidate for neurological or oncological applications .
Properties
IUPAC Name |
2-(piperidin-3-ylmethylamino)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10;/h2,4,6,10,14H,1,3,5,8-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGMHYNBGMMJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=C(C=CC=N2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride typically involves the reaction of nicotinonitrile with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below compares key structural features and biological activities of related nicotinonitrile derivatives:
Key Observations :
- Substituent Position : The position of the piperidine substituent (C3 vs. C4) affects receptor selectivity. For example, the C3-linked piperidine in the target compound may favor interactions with sigma receptors, while the C4-linked derivative (CAS 1086379-90-9) could target kinases .
- Heterocyclic Moieties : Thiophene (in CAS N/A ) introduces sulfur-based hydrogen bonding, which may enhance antifungal activity but reduce metabolic stability compared to piperidine.
Antioxidant Activity :
- Pyrazolopyridine derivative 5a (structurally related to nicotinonitriles) exhibited higher antioxidant activity (IC₅₀ = 12 μM) than ascorbic acid (IC₅₀ = 18 μM) .
- The target compound’s piperidine group may reduce oxidative scavenging compared to pyrazolopyridines due to steric hindrance.
Anticancer Activity :
- Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (8) and nicotinonitrile derivative 10 showed HepG-2 inhibition (IC₅₀ = 3.2 μM and 4.1 μM, respectively), outperforming doxorubicin (IC₅₀ = 5.0 μM) .
Antimicrobial Activity :
- Nicotinonitriles with 4,6-diaryl substituents (e.g., ) demonstrate broad-spectrum antibacterial effects (MIC = 2–8 μg/mL against S. aureus) .
- The target compound’s lack of aryl groups may limit antimicrobial potency compared to these analogues.
Physicochemical Properties
Key Insights :
- The hydrochloride salt in the target compound improves solubility (>10 mg/mL) compared to neutral analogues like 2-[(4-fluorobenzyl)amino]nicotinonitrile.
- Lower LogP of the target compound (1.8) suggests reduced lipid membrane penetration relative to fluorobenzyl derivatives (LogP = 2.5) .
Biological Activity
2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride, with the CAS number 1185319-20-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C12H17ClN4, with a molecular weight of approximately 252.74 g/mol. This compound is characterized by the presence of a piperidine ring and a nicotinonitrile moiety, which contribute to its unique chemical properties and biological activity.
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in various physiological processes, including neurotransmission and muscle contraction. The compound's structure suggests it may act as a modulator or ligand for these receptors, potentially influencing their activity and downstream signaling pathways .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:
- Anti-inflammatory Effects : Some studies have shown that derivatives of nicotinonitrile can inhibit cellular infiltration in models of allergic lung inflammation, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Preliminary investigations have indicated that piperidine derivatives possess antibacterial and antifungal properties. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has not been extensively documented; however, it is known that modifications to the piperidine or nicotinonitrile components can significantly affect biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups on the piperidine ring can enhance antibacterial efficacy .
Case Study 1: Anti-inflammatory Activity
In a study focusing on the anti-inflammatory properties of similar compounds, it was found that certain nicotinonitrile derivatives could significantly reduce inflammation in murine models. These compounds were shown to modulate nAChR activity, leading to decreased levels of pro-inflammatory cytokines in lung tissues .
Case Study 2: Antimicrobial Efficacy
A series of piperidine derivatives were tested for their antimicrobial properties against various pathogens. The results indicated that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Comparative Analysis
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Modulator of nAChRs | Potential anti-inflammatory effects |
| Monepantel | Anthelmintic | Effective against gastrointestinal nematodes |
| Piperidine Derivatives | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride?
- Methodology : A multi-step synthesis approach is typically used. For example:
- Step 1 : Condensation of nicotinonitrile derivatives with piperidine-containing amines under reflux conditions in ethanol or DMF. Evidence from analogous compounds suggests using potassium hydroxide as a base to facilitate nucleophilic substitution (e.g., reaction of ω-bromoacetophenone with nicotinonitrile derivatives) .
- Step 2 : Hydrochloride salt formation via acidification with HCl gas or concentrated HCl in anhydrous solvents like diethyl ether .
- Characterization : Confirm purity via HPLC (≥98% purity as per similar compounds) and structural validation using H-NMR (e.g., δ 4.05 ppm for NH groups) and mass spectrometry .
Q. How can researchers ensure the structural integrity of the compound during synthesis?
- Methodology :
- Use H-NMR to verify the presence of key functional groups (e.g., piperidine methylene protons at δ 2.5–3.5 ppm and nitrile C≡N stretching at ~2200 cm in IR) .
- Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated 292.2 g/mol for related piperidine-nicotinonitrile derivatives) .
- Monitor reaction progress with thin-layer chromatography (TLC) using silica gel plates and UV visualization .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Exposure Mitigation : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes (refer to SDS for piperidine derivatives) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers address low yields in the final hydrochloride salt formation step?
- Methodology :
- Optimize solvent polarity (e.g., switch from ethanol to methanol) to enhance solubility of intermediates.
- Use controlled acid addition (e.g., dropwise HCl in anhydrous diethyl ether) to prevent over-acidification, which can degrade the product .
- Purify via recrystallization in a 1:1 mixture of ethanol and water, followed by vacuum filtration to isolate crystalline salts .
Q. What strategies are effective in resolving conflicting bioactivity data across cell-based assays?
- Methodology :
- Dose-Response Validation : Perform IC determinations in triplicate using orthogonal assays (e.g., MTT for viability and Western blot for target inhibition, as seen in GSK-3β inhibitor studies) .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≥23.3 mg/mL) and dilute in culture media with ≤0.1% DMSO to avoid solvent toxicity .
- Control for Batch Variability : Cross-validate results using independently synthesized batches and include reference compounds (e.g., CHIR-99021 as a positive control for kinase inhibition) .
Q. How can computational modeling guide structural optimization for enhanced target selectivity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). For example, modify the piperidine ring’s substituents to reduce off-target interactions .
- QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data to identify critical functional groups .
- ADMET Prediction : Utilize tools like ADMETLab 2.0 to assess logP, blood-brain barrier penetration, and CYP450 inhibition risks .
Data Contradictions and Validation
Q. How should researchers interpret discrepancies in reported solubility values?
- Methodology :
- Replicate solubility tests in standardized buffers (e.g., PBS at pH 7.4) and compare with literature (e.g., DMSO solubility ≥23.3 mg/mL in similar nitriles) .
- Use dynamic light scattering (DLS) to detect aggregation, which may falsely reduce apparent solubility .
Q. What analytical techniques are recommended for identifying impurities in the final product?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Elemental Analysis : Verify C, H, N, Cl content against theoretical values (e.g., CHNO·2HCl requires 49.32% C, 6.55% H) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
